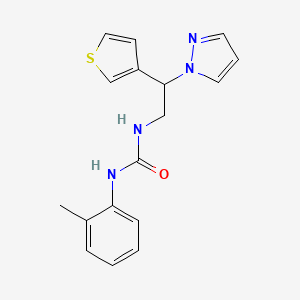
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure with a pyrazole ring, a thiophene moiety, and an aromatic urea linkage. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring containing two nitrogen atoms. |
| Thiophene | A five-membered ring containing sulfur. |
| Urea | A carbonyl group (C=O) bonded to two amine groups (NH2). |
The molecular formula is C15H16N4S, with a molecular weight of approximately 284.38 g/mol .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation . For instance, derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating strong anti-inflammatory potential .
Case Study:
In vivo studies utilizing carrageenan-induced paw edema models confirmed the anti-inflammatory efficacy of these compounds, with some exhibiting higher edema inhibition percentages than standard treatments like celecoxib .
2. Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties across various studies. Molecular docking studies have suggested that compounds with similar structures can interact effectively with cancer cell targets .
Research Findings:
In vitro assays demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines (e.g., H460 and A549) . The mechanism typically involves the induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation.
3. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been explored. Compounds bearing the pyrazole moiety have shown effectiveness against various bacterial strains and fungi .
Example:
A series of studies reported that specific derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, contributing to their potential as therapeutic agents in infectious diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects in inflammation and cancer .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-5-2-3-6-15(13)20-17(22)18-11-16(14-7-10-23-12-14)21-9-4-8-19-21/h2-10,12,16H,11H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRPXPXTIHLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














